Metabolic Fate: Reduced TMAO Formation vs. Choline Chloride
Phosphorylcholine demonstrates a superior metabolic profile compared to choline chloride, a common dietary supplement. In a randomized cross-over study using deuterium-labeled compounds, administration of D9-phosphorylcholine resulted in lower plasma levels of the pro-atherogenic metabolite trimethylamine N-oxide (D9-TMAO) compared to D9-choline chloride. This differentiation is critical for applications where minimizing TMAO production is a key selection criterion [1].
| Evidence Dimension | Plasma D9-TMAO formation |
|---|---|
| Target Compound Data | Lower D9-TMAO levels |
| Comparator Or Baseline | Choline chloride (resulted in higher D9-TMAO levels) |
| Quantified Difference | Significantly lower (p-value not provided, but stated as a key finding) |
| Conditions | Prospective randomized cross-over study in healthy men (n=6), single dose of 2.7 mg/kg D9-choline equivalent, plasma sampling 0.5h to 7d post-intake, analysis via tandem mass spectrometry. |
Why This Matters
Procurement for nutritional or pharmaceutical applications focused on choline supplementation with a reduced cardiovascular risk profile must prioritize phosphorylcholine over choline chloride.
- [1] Böckmann KA, Franz AR, Shunova A, Minarski M, Wiechers C, Poets CF, Bernhard W. Different choline supplement metabolism in adults using deuterium labelling. Eur J Nutr. 2023; 62(4): 1787-1797. View Source
